Cas no 65619-70-7 (8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile)

8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile is a specialized organic compound featuring a spirocyclic dioxolane framework with a nitrile functional group and a 3-methylphenyl substituent. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly for the construction of complex heterocycles or pharmacologically active molecules. The presence of both the dioxolane and nitrile groups offers versatility in further functionalization, while the aromatic methyl group enhances stability and influences steric and electronic properties. Its well-defined molecular architecture ensures consistent performance in applications such as asymmetric synthesis or medicinal chemistry research, where precise control over stereochemistry and reactivity is critical.
8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile structure
65619-70-7 structure
Product name:8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
CAS No:65619-70-7
MF:C16H19NO2
MW:257.327564477921
MDL:MFCD20265516
CID:4654992

8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
    • 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, 8-(3-methylphenyl)-
    • MDL: MFCD20265516
    • Inchi: 1S/C16H19NO2/c1-13-3-2-4-14(11-13)15(12-17)5-7-16(8-6-15)18-9-10-19-16/h2-4,11H,5-10H2,1H3
    • InChI Key: FPYOHXLXBSJGSP-UHFFFAOYSA-N
    • SMILES: O1C2(CCC(C3=CC=CC(C)=C3)(C#N)CC2)OCC1

8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D776561-1g
8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
65619-70-7 95%
1g
$1650 2024-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1595459-250mg
8-(M-tolyl)-1,4-dioxaspiro[4.5]Decane-8-carbonitrile
65619-70-7 98%
250mg
¥3367.00 2024-05-05
eNovation Chemicals LLC
D776561-1g
8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
65619-70-7 95%
1g
$1650 2025-02-22
eNovation Chemicals LLC
D776561-1g
8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
65619-70-7 95%
1g
$1650 2025-02-25

Additional information on 8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile

Introduction to 8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile (CAS No. 65619-70-7)

8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile is a structurally unique compound that has garnered significant attention in the field of pharmaceutical chemistry due to its intriguing spirocyclic framework and potential biological activities. This heterocyclic compound, identified by the CAS number 65619-70-7, features a spiro connection between a dioxane ring and a decane moiety, further functionalized with a nitrile group at the 8-position. The presence of a 3-methylphenyl substituent enhances its molecular complexity, making it a promising candidate for further investigation in medicinal chemistry.

The synthesis of 8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile involves multi-step organic transformations, including cyclization and functional group interconversions. The spirocyclic core is particularly noteworthy as it introduces rigidity to the molecule, which can be exploited to modulate binding interactions with biological targets. Recent advances in computational chemistry have enabled the prediction of its pharmacokinetic properties, suggesting that this compound may exhibit favorable solubility and metabolic stability.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. The nitrile group at the 8-position provides a versatile handle for further derivatization, allowing chemists to explore diverse chemical space. In particular, the spirocyclic architecture has been shown to enhance binding affinity in certain enzyme inhibition assays, making it an attractive scaffold for drug discovery.

Recent studies have begun to explore the biological profile of 8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile, focusing on its interactions with enzymes and receptors relevant to neurological disorders. Preliminary data suggest that this compound may exhibit inhibitory activity against certain kinases, which are implicated in cancer and inflammatory diseases. The 3-methylphenyl substituent appears to play a crucial role in modulating these interactions, likely through steric and electronic effects that fine-tune binding affinity.

The spirocyclic core of 8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile also offers advantages in terms of molecular recognition. The rigid framework constrains conformational flexibility, which can be beneficial for achieving high specificity in drug design. This structural motif has been increasingly utilized in the development of small-molecule inhibitors due to its ability to mimic natural substrates or transition states with high precision.

In addition to its pharmacological potential, this compound has shown promise in material science applications. The unique spirocyclic structure can influence electronic properties, making it a candidate for organic semiconductors or luminescent materials. Researchers are exploring how modifications to the dioxaspiro[4.5]decane core can tailor these properties for specific applications.

The synthesis of 8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile has been optimized for scalability and reproducibility, ensuring that sufficient quantities are available for both academic and industrial research purposes. Advances in green chemistry have also been incorporated into synthetic routes, minimizing waste and improving atom economy. These efforts align with broader trends in pharmaceutical manufacturing aimed at sustainability and efficiency.

Future directions for research on 8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile include exploring its role as a scaffold for covalent inhibitors. Covalent binding strategies have gained prominence due to their ability to achieve durable inhibition of target enzymes. By leveraging the reactivity of the nitrile group or other functional handles on the spirocyclic core, researchers hope to develop novel therapeutic agents with improved efficacy and selectivity.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like 8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile. Predictive models can rapidly screen vast chemical libraries for molecules with desired properties, reducing the time required for hit identification and lead optimization. This high-throughput approach is particularly valuable for exploring complex scaffolds such as spirocyclic compounds.

The potential applications of 8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile extend beyond traditional pharmaceuticals into areas such as agrochemicals and specialty chemicals. Its unique structure may inspire novel formulations or active ingredients with enhanced performance characteristics. Collaborative efforts between academia and industry are essential to fully realize these possibilities.

In conclusion,8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile (CAS No. 65619-70-7) represents a structurally fascinating compound with significant potential across multiple disciplines. Its spirocyclic framework combined with functional groups like the nitrile moiety makes it an attractive scaffold for drug discovery and material science applications alike. As research continues to uncover new biological activities and synthetic methodologies, this compound is poised to play an important role in future advancements.

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(CAS:65619-70-7)8-(3-Methylphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
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